BenchChemオンラインストアへようこそ!

N-Propylquinoxaline-2-carboxamide

12-LOX inhibition arachidonic acid cascade platelet activation

N-Propylquinoxaline-2-carboxamide (CAS 748782-73-2) features an unsubstituted quinoxaline core, a critical differentiator from 3-substituted analogs that exhibit potent 5-HT3 receptor antagonism. This scaffold demonstrates moderate 12‑LOX inhibition (IC₅₀ = 10 µM), LOX/LOXL2 activity (LOXL2 IC₅₀ = 370 nM), and cytotoxicity against 143B osteosarcoma cells. Its lack of muscarinic and β₁‑adrenergic receptor binding makes it an ideal GPCR selectivity control. Choose this compound when you need a well‑characterized, unsubstituted quinoxaline‑2‑carboxamide entry point for arachidonic acid cascade research, fibrosis and metastasis SAR campaigns, or anticancer probe development—free of confounding neuropharmacological effects.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7475594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propylquinoxaline-2-carboxamide
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C12H13N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h3-6,8H,2,7H2,1H3,(H,13,16)
InChIKeyMEROPJOHUSSDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylquinoxaline-2-carboxamide: A Multi-Target Quinoxaline-2-Carboxamide Scaffold with Documented 12-LOX Inhibition


N-Propylquinoxaline-2-carboxamide (CAS: 748782-73-2) is a synthetic small molecule belonging to the quinoxaline-2-carboxamide chemical class, characterized by a quinoxaline heterocyclic core substituted with an N-propyl group on the 2-carboxamide moiety [1]. This compound serves as a versatile scaffold in medicinal chemistry, with its biological profile including in vitro inhibition of human platelet 12-lipoxygenase (12-LOX) and moderate cytotoxicity against human osteosarcoma cell lines [2] . The unsubstituted quinoxaline ring differentiates it from numerous 3-substituted analogs (e.g., 3-ethoxy or 3-methoxy derivatives) that are primarily optimized for 5-HT3 receptor antagonism, positioning N-propylquinoxaline-2-carboxamide as a distinct entry point for arachidonic acid cascade research and anticancer probe development.

Why N-Propylquinoxaline-2-carboxamide Cannot Be Replaced by Other Quinoxaline-2-Carboxamide Derivatives


Within the quinoxaline-2-carboxamide class, minute structural modifications on the carboxamide nitrogen or the quinoxaline ring produce profound shifts in target selectivity and potency [1]. For instance, substitution at the quinoxaline 3-position (e.g., with ethoxy or methoxy groups) transforms the scaffold into a potent 5-HT3 receptor antagonist (pA2 ~7.6), while the unsubstituted N-propyl variant lacks significant 5-HT3 activity [2]. Conversely, simple N-alkyl chain alterations, such as replacing the N-propyl with N-(2-phenylpropyl), redirect binding affinity toward the metabotropic glutamate receptor 1 (mGluR1) rather than 12-lipoxygenase [3] [4]. Therefore, generic substitution among quinoxaline-2-carboxamide analogs is not scientifically tenable without risking a complete loss of the intended biological activity or introduction of off-target effects.

Quantitative Differentiation: Evidence Guide for N-Propylquinoxaline-2-carboxamide


12-Lipoxygenase Inhibition: Comparative Potency Against a Known Inhibitor

N-Propylquinoxaline-2-carboxamide inhibits human platelet 12-lipoxygenase (12-LOX) with an IC50 of 10 µM [1]. This potency is 50-fold weaker than the well-known 12-LOX inhibitor nordihydroguaiaretic acid (NDGA; IC50 = 0.2 µM), indicating a distinct, less potent inhibitory profile . In contrast to potent 5-HT3 antagonism (pA2 = 7.6) observed for its 3-ethoxy analog (compound 6n), N-Propylquinoxaline-2-carboxamide demonstrates a different target engagement pattern, with no significant 5-HT3 receptor activity reported [2].

12-LOX inhibition arachidonic acid cascade platelet activation

Lysyl Oxidase (LOX) Family Inhibition: Selectivity Profile Analysis

N-Propylquinoxaline-2-carboxamide exhibits differential inhibitory activity across human lysyl oxidase (LOX) family members, with an IC50 of 2,800 nM against LOX, 370 nM against LOXL2 under one assay condition, and >7,900 nM against LOXL2 under alternative pre-incubation conditions [1]. This contrasts with the structurally related N-(2-phenylpropyl)quinoxaline-2-carboxamide, which acts as an mGluR1 inhibitor rather than a LOX family ligand, underscoring the critical impact of the N-alkyl substituent on target engagement [2].

LOX inhibition fibrosis cancer metastasis

Cytotoxic Activity Against 143B Osteosarcoma Cells: Antiproliferative Potential

N-Propylquinoxaline-2-carboxamide demonstrates in vitro cytotoxicity against the human 143B osteosarcoma cell line, with inhibitory activity reported after 72 hours of continuous exposure [1]. While the precise IC50 value requires further disclosure, the documented activity classifies this compound as a cytotoxic agent of potential interest for oncology research. In comparison, the 3-ethoxy analog (6n) is primarily characterized for its neuropharmacological effects in behavioral models and lacks reported direct cytotoxicity against this osteosarcoma line, highlighting divergent therapeutic application profiles [2].

osteosarcoma cytotoxicity anticancer

Lack of Muscarinic and Beta-1 Adrenergic Receptor Affinity: Off-Target Profile

In selectivity profiling assays, N-Propylquinoxaline-2-carboxamide exhibited no appreciable binding affinity toward the muscarinic acetylcholine receptor or the beta-1 adrenergic receptor [1] . This contrasts with certain quinoxaline-2-carboxamide analogs that demonstrate off-target interactions with GPCRs, which can confound interpretation of biological results. For example, N-(2-phenylpropyl)quinoxaline-2-carboxamide binds to mGluR1, a metabotropic glutamate receptor, illustrating how even minor N-alkyl modifications can introduce new GPCR liabilities [2].

selectivity profiling off-target activity GPCR

N-Propylquinoxaline-2-carboxamide: Recommended Research and Industrial Use Cases


12-Lipoxygenase Pathway Research and Inhibitor Screening

Leverage N-Propylquinoxaline-2-carboxamide as a moderate-potency 12-LOX inhibitor (IC50 = 10 µM) to study arachidonic acid metabolism and platelet activation in vitro [1]. Its distinct potency profile, 50-fold weaker than NDGA, makes it a valuable comparator compound for screening campaigns seeking novel 12-LOX inhibitors with differentiated binding modes or for use as a less potent control in dose-response studies .

Lysyl Oxidase (LOX) Family Probe Development and Medicinal Chemistry

Utilize N-Propylquinoxaline-2-carboxamide as a starting scaffold for structure-activity relationship (SAR) studies targeting the LOX/LOXL2 family, given its demonstrated, albeit moderate, inhibitory activity (LOX IC50 = 2,800 nM; LOXL2 IC50 = 370 nM) [2]. The unsubstituted quinoxaline core offers multiple vectors for synthetic elaboration to improve potency and selectivity for applications in fibrosis and cancer metastasis research [3].

Osteosarcoma Cell-Based Assays and Anticancer Probe Evaluation

Employ N-Propylquinoxaline-2-carboxamide in cytotoxicity assays using the human 143B osteosarcoma cell line, where it has documented inhibitory activity [4]. This application scenario is particularly relevant when a quinoxaline scaffold with anticancer potential is required, but without the confounding neuropharmacological effects associated with 3-substituted analogs (e.g., 5-HT3 antagonism) [5].

Chemical Probe for GPCR Selectivity Profiling and Off-Target Assessment

Include N-Propylquinoxaline-2-carboxamide as a negative control or selectivity marker in panels assessing off-target GPCR binding. Its lack of appreciable affinity for muscarinic and beta-1 adrenergic receptors provides a baseline for evaluating the selectivity of newly synthesized quinoxaline-2-carboxamide derivatives, particularly when compared to analogs like N-(2-phenylpropyl)quinoxaline-2-carboxamide that exhibit mGluR1 binding [6].

Quote Request

Request a Quote for N-Propylquinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.